molecular formula C14H21N B8078263 2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline

2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8078263
M. Wt: 203.32 g/mol
InChI Key: CXEPKPZJCOEADT-UHFFFAOYSA-N
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Description

2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound characterized by its unique structure and properties It belongs to the quinoline family, which consists of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the appropriate precursors. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. Continuous flow processes and advanced purification techniques are often employed to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

  • Quinoline: The parent compound of 2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline, quinoline itself is widely used in various applications.

  • Isoquinoline: A structural isomer of quinoline, isoquinoline is also used in organic synthesis and medicinal chemistry.

  • Chromone: Another related compound, chromone, is known for its antioxidant properties and is used in the development of anti-inflammatory drugs.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,2,4,6,8-pentamethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-7,11,15H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEPKPZJCOEADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C(C=C(C=C12)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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